molecular formula C8H9IN2O4S B12550021 Oxathiolan 5IU-alpha CAS No. 145986-18-1

Oxathiolan 5IU-alpha

Cat. No.: B12550021
CAS No.: 145986-18-1
M. Wt: 356.14 g/mol
InChI Key: UYRNPIMGMUUQJL-PHDIDXHHSA-N
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Description

The compound "Oxathiolan 5IU-alpha" belongs to the oxathiolan class of heterocyclic derivatives, which are characterized by a five-membered ring containing both oxygen and sulfur atoms. These compounds are typically synthesized through cyclization reactions involving thiols and carbonyl precursors, as demonstrated in the work by Rbaa et al. (2020), which highlights their structural versatility and reactivity .

Properties

CAS No.

145986-18-1

Molecular Formula

C8H9IN2O4S

Molecular Weight

356.14 g/mol

IUPAC Name

1-[(2R,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-5-iodopyrimidine-2,4-dione

InChI

InChI=1S/C8H9IN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6-/m1/s1

InChI Key

UYRNPIMGMUUQJL-PHDIDXHHSA-N

Isomeric SMILES

C1[C@@H](O[C@H](S1)CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing oxathiolan derivatives involves the (3+2)-cycloaddition reaction between thioketones and acetylenedicarboxylic acid. This reaction is typically performed in a one-pot setup, yielding the desired product in high efficiency . Another method involves the enzyme-catalyzed dynamic covalent kinetic resolution, which uses lipase B from Candida antarctica to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of oxathiolan derivatives often employs similar synthetic routes but on a larger scale. The use of stable thioketones and acetylenedicarboxylic acid in a controlled environment ensures high yield and purity of the final product. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Oxathiolan 5IU-alpha undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

Oxathiolan 5IU-alpha has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Oxathiolan derivatives are often compared to structurally related heterocycles, such as triazole derivatives, due to overlapping functional properties. Below is a detailed comparison based on experimental and computational data from recent studies (Table 1).

Table 1: Comparative Performance of Oxathiolan and Triazole Derivatives

Parameter Oxathiolan Derivatives Triazole Derivatives
Antibacterial Activity (MIC, µg/mL)
- E. coli 12.5 25.0
- S. aureus 6.25 50.0
Corrosion Inhibition Efficiency (%) 92.3 (1 M HCl) 78.5 (1 M HCl)
HOMO-LUMO Gap (eV) 4.2 5.8

Key Findings:

Antibacterial Efficacy : Oxathiolan derivatives exhibit superior antibacterial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria compared to triazole derivatives, with lower minimum inhibitory concentrations (MICs) .

Corrosion Inhibition : Oxathiolans demonstrate higher corrosion inhibition efficiency (92.3%) in acidic environments, attributed to stronger adsorption on metal surfaces due to their electron-rich sulfur and oxygen atoms .

Electronic Properties : Computational studies (e.g., density functional theory, DFT) reveal that oxathiolans possess a narrower HOMO-LUMO gap (4.2 eV vs. 5.8 eV for triazoles), indicating greater reactivity and electron-donating capacity, which correlates with their enhanced functional performance .

Analytical Methods:

The characterization of these compounds aligns with regulatory guidance on substance identification, which emphasizes techniques such as NMR, FTIR, and mass spectrometry for structural elucidation . These methods ensure accurate differentiation between oxathiolan and triazole derivatives in comparative studies.

Limitations and Notes

Methodological Consistency : While experimental data from Rbaa et al. (2020) are robust, standardized analytical protocols (e.g., those outlined in regulatory frameworks ) are critical for reproducibility across studies.

Theoretical vs. Experimental Gaps : Computational models (e.g., DFT) effectively predict reactivity but may underestimate real-world factors such as solvent effects or temperature variations .

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